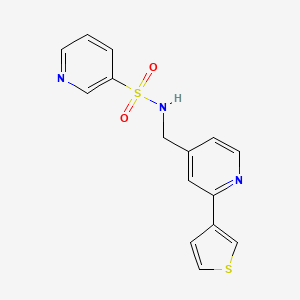

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide” is a complex organic molecule that contains a sulfonamide group, a thiophene ring, and two pyridine rings . Sulfonamides are a group of compounds known for their antibacterial properties, while thiophene and pyridine rings are common structures in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further connected to a thiophene ring through a methylene bridge to another pyridine ring . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any substituents.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nature of the sulfonamide group and the aromatic rings. The sulfonamide could potentially undergo hydrolysis, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group could confer water solubility, while the aromatic rings might contribute to its lipophilicity. The exact properties would depend on factors such as the specific substituents present and the overall molecular conformation .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

The compound’s unique structure makes it a potential candidate for catalytic reactions. Researchers have investigated its role in transition metal-catalyzed oxidation reactions. For instance, copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been achieved through direct Csp3-H oxidation using water as the oxygen source . This method provides new insights into water-involving oxidation reactions.

Antifungal Activity

In the realm of agrochemicals, derivatives of this compound have been evaluated for their antifungal properties. Some compounds exhibit good fungicidal activities against specific pathogens, such as cucumber downy mildew (Pseudoperonospora cubensis) and southern corn rust (Puccinia sorghi) .

Carbonic Anhydrase Inhibition

Tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone, including similar motifs, have been studied as carbonic anhydrase IX inhibitors and potential anticancer agents . Although not directly related to our compound, this highlights the broader significance of pyridine-based structures.

Heterocyclic Chemistry

Researchers have used similar pyridine scaffolds to synthesize novel heterocyclic compounds. For example, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one serves as a starting compound for synthesizing pyrimidine-2-thiol, pyrazole, and pyran derivatives .

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the known activities of similar compounds, it could potentially be of interest in the development of new pharmaceuticals .

Propiedades

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,14-2-1-5-16-10-14)18-9-12-3-6-17-15(8-12)13-4-7-21-11-13/h1-8,10-11,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZUFPVVDUEJCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2492783.png)

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)

![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492790.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)